Pyranonigrin A
Overview
Description
Pyranonigrin A is a fungal metabolite with antioxidant activity . It is known to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radicals in a cell-free assay . It also suppresses TNF-α-induced expression of vascular cell adhesion molecule 1 (VCAM-1) in human umbilical vein endothelial cells (HUVECs) .
Synthesis Analysis
The biosynthesis of Pyranonigrin A involves a polyketide synthase and nonribosomal peptide synthetase (PKS-NRPS) hybrid gene cluster . A series of experiments established that only four genes are sufficient to biosynthesize Pyranonigrin A .Molecular Structure Analysis
Pyranonigrin A has a molecular weight of 223.18 Da and a molecular formula of C10H9NO5 . It is derived from four units of acetate and one unit of glycine .Chemical Reactions Analysis
The biosynthesis of Pyranonigrin A involves a PKS-NRPS hybrid enzyme. The PKS module functions iteratively to produce a polyketide chain with mixed degrees of α-methylation and β-reduction during each chain elongation cycle. The NRPS module captures the completed polyketide chain in the form of a thioester and condenses with a specifically activated amino acid to form an amide bond .Physical And Chemical Properties Analysis
Pyranonigrin A is a solid substance . It is soluble in DMSO .Scientific Research Applications
Antioxidant Properties
Pyranonigrin A was isolated from rice mold starters, specifically those prepared by Aspergillus species such as A. awamori, A. kawachii, and A. saitoi. Its antioxidative activity is comparable to that of ferulic acid, a well-known antioxidant found in cereal grains . Researchers have explored its potential in preventing oxidative damage and promoting overall health.
Radical Scavenging Activity
Pyranonigrin A exhibits potent radical scavenging activity. It effectively neutralizes free radicals, which play a role in aging, inflammation, and various diseases. Its ability to scavenge 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals makes it an attractive candidate for further investigation .
Natural Product Chemistry
The biosynthetic gene cluster responsible for Pyranonigrin A production has been identified. Understanding its biosynthesis pathway sheds light on its chemical structure and potential modifications. Researchers have proposed that specific genes are crucial for Pyranonigrin A synthesis .
Novel Derivatives
In addition to Pyranonigrin A, derivatives like Pyranonigrin E have been discovered. These compounds contribute to the antioxidative properties of Aspergillus niger extracts. Investigating their unique structures and activities could lead to novel applications .
Biological Activity
Pyranonigrin A has been tested for various biological effects. Researchers have explored its impact on cell function, chronic diseases, and overall health. Its potential as a natural bioactive compound warrants further exploration .
Biosynthetic Pathway Insights
The comprehensive pyranonigrin biosynthetic pathway has been proposed based on gene knockout experiments and in vivo assays. This knowledge provides a foundation for understanding how Pyranonigrin A is produced and opens avenues for targeted modifications .
Mechanism of Action
Target of Action
Pyranonigrin A is a secondary metabolite produced by Aspergillus niger . It has been shown to have a potent 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity . Therefore, the primary target of Pyranonigrin A is the DPPH radical, a common proxy for reactive oxygen species (ROS) that can cause oxidative stress in cells.
Mode of Action
Pyranonigrin A interacts with DPPH radicals, neutralizing them and thereby reducing oxidative stress . This interaction results in the stabilization of cellular processes that could be disrupted by the presence of ROS.
Biochemical Pathways
The biosynthesis of Pyranonigrin A involves a polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) hybrid enzyme . Recent isotope labeling studies showed that the backbone of Pyranonigrin A is derived from four units of acetate and one unit of glycine . The PKS module functions iteratively to produce a polyketide chain with mixed degrees of α-methylation and β-reduction during each chain elongation cycle . The NRPS module captures the completed polyketide chain in the form of a thioester and condenses with a specifically activated amino acid (by the adenylation domain) to form an amide bond .
Result of Action
The primary result of Pyranonigrin A’s action is the reduction of oxidative stress in cells . By scavenging DPPH radicals, Pyranonigrin A helps to maintain the balance of ROS in cells, preventing damage to cellular components such as proteins, lipids, and DNA.
Action Environment
The action of Pyranonigrin A is influenced by the environment in which it is present. For example, the production of Pyranonigrin A by Aspergillus niger is likely influenced by the growth conditions of the fungus . Additionally, the efficacy of Pyranonigrin A in scavenging DPPH radicals may be influenced by the concentration of ROS in the cell and the presence of other antioxidants.
Future Directions
Future studies should examine production of Pyranonigrin A under various temperatures aboard the International Space Station (ISS), as well as its protective nature within the space environment . The microgravity and enhanced irradiation triggered unique molecular responses in the A. niger JSC-093350089 suggesting adaptive responses .
properties
IUPAC Name |
(7R)-3,7-dihydroxy-2-[(E)-prop-1-enyl]-6,7-dihydropyrano[2,3-c]pyrrole-4,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5/c1-2-3-4-6(12)7(13)5-8(16-4)10(15)11-9(5)14/h2-3,10,12,15H,1H3,(H,11,14)/b3-2+/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OALBJWDVDNROSF-VMZHVLLKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=C(C(=O)C2=C(O1)C(NC2=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=C(C(=O)C2=C(O1)[C@H](NC2=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017485 | |
Record name | Pyranonigrin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyranonigrin A | |
CAS RN |
773855-65-5 | |
Record name | (7R)-6,7-Dihydro-3,7-dihydroxy-2-(1E)-1-propen-1-ylpyrano[2,3-c]pyrrole-4,5-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=773855-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyranonigrin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Pyranonigrin A and where is it found?
A1: Pyranonigrin A is a secondary metabolite belonging to the pyranonigrin family, characterized by a unique pyrano[2,3-c]pyrrole bicyclic skeleton. [] It is primarily produced by various species of Aspergillus, a genus of fungi found globally in diverse environments, including soil, plants, and even the International Space Station. [, , , , , , , ] Pyranonigrin A has also been isolated from other fungal genera like Penicillium. [, ]
Q2: What are the known biological activities of Pyranonigrin A?
A2: Pyranonigrin A exhibits a range of biological activities, most notably as an antioxidant. It demonstrates strong 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging activity, comparable to the known antioxidant ferulic acid. [, , ] This antioxidant capacity suggests potential benefits against oxidative stress. Additionally, some studies suggest potential anti-tumor promoting activity. []
Q3: Does the International Space Station environment impact Pyranonigrin A production?
A3: Interestingly, research has shown that Aspergillus niger JSC-093350089, when grown on the International Space Station, exhibited altered molecular responses compared to its ground-grown counterpart. [] This included significantly enhanced production of Pyranonigrin A after the strain was returned to Earth and re-grown, suggesting a potential role for this compound in the fungal response to the unique stressors of space. []
Q4: How is Pyranonigrin A biosynthesized?
A4: Research indicates that Pyranonigrin A biosynthesis involves a complex pathway utilizing a polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) hybrid enzyme. [] This pathway utilizes four units of acetate and one unit of glycine to form the compound's core structure. [] Further research revealed the involvement of several key enzymes, including two redox enzymes crucial for forming the fused γ-pyrone core and a protease homologue responsible for exo-methylene formation. []
Q5: Are there specific genes involved in Pyranonigrin A biosynthesis?
A5: Yes, a biosynthetic gene cluster responsible for Pyranonigrin A production has been identified in Aspergillus niger. [, ] This cluster includes a previously uncharacterized gene, pyrE, playing a role in the biosynthesis. [] Further research identified the pathway-specific transcriptional regulator PynR, which, when overexpressed, activates the Pyranonigrin A biosynthetic gene cluster. []
Q6: How is Pyranonigrin A production regulated in Aspergillus niger?
A6: Studies in Aspergillus niger show that the sporulation gene flbA, which encodes a Regulator of G-protein Signaling, indirectly influences Pyranonigrin A production. [] Deletion of flbA impacts the expression of various transcription factors, including Fum21. [] Fum21, activated by FlbA, plays a significant role in regulating the expression of genes within the fumonisin biosynthetic cluster, which is closely linked to Pyranonigrin A production. [] Deletion of fum21 significantly reduces Pyranonigrin A production, highlighting the interconnected regulatory network governing secondary metabolite production in this fungus. []
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